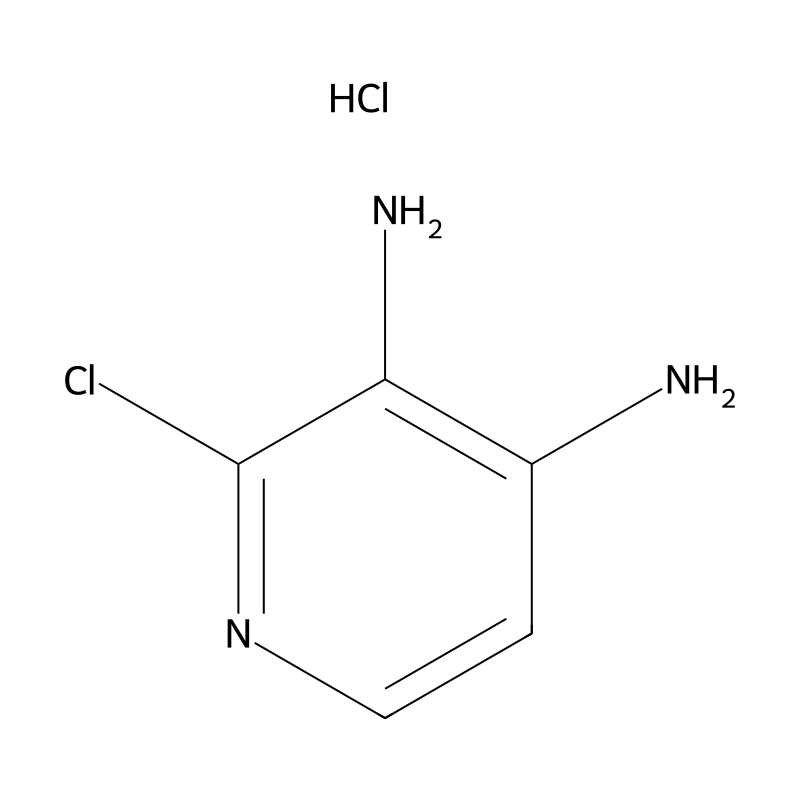

2-Chloropyridine-3,4-diamine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Chloropyridine-3,4-diamine hydrochloride is a chemical compound with the molecular formula CHClN·HCl. It is a derivative of pyridine, characterized by the presence of chlorine and amino groups at specific positions on the pyridine ring. This compound is notable for its potential applications in pharmaceuticals and chemical research due to its unique structural properties and reactivity.

- Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as amines or thiols under suitable conditions.

- Oxidation: The compound can be oxidized to form N-oxides, using agents like hydrogen peroxide.

- Reduction: It can be reduced to yield different amine derivatives, typically employing reducing agents such as lithium aluminum hydride or sodium borohydride.

The reactivity of this compound is influenced by the positioning of the chlorine and amino groups, which affects its interaction with other reagents .

The biological activity of 2-Chloropyridine-3,4-diamine hydrochloride is primarily linked to its ability to interact with various molecular targets. It may exhibit enzyme inhibition or modulate cellular processes, making it a subject of interest in pharmacological studies. Specific pathways and mechanisms depend on the context of its application, including potential roles in drug development and therapeutic interventions .

The synthesis of 2-Chloropyridine-3,4-diamine hydrochloride typically involves:

- Chlorination of Pyridine Derivatives: Chlorination can be achieved by reacting pyridine with chlorine gas or using chlorinating agents like phosphorus pentachloride.

- Amination: Following chlorination, the introduction of amino groups at the 3 and 4 positions is performed using ammonia or amines under controlled conditions.

Industrial methods may utilize optimized reaction conditions to maximize yield and purity, often involving large-scale processes .

This compound has several applications:

- Pharmaceuticals: It serves as an intermediate in synthesizing various pharmaceutical agents.

- Chemical Research: Used in studies focusing on pyridine derivatives and their reactivity.

- Biological Studies: Investigated for potential biological activities and interactions with biomolecules.

- Industrial Chemicals: Employed in producing agrochemicals and other specialty chemicals.

Interaction studies involving 2-Chloropyridine-3,4-diamine hydrochloride focus on its binding affinity to biological targets, including enzymes and receptors. These studies help elucidate its mechanism of action and potential therapeutic applications. The compound's ability to form complexes with metal ions also highlights its versatility in coordination chemistry .

Several compounds share structural similarities with 2-Chloropyridine-3,4-diamine hydrochloride:

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| 2,6-Diaminopyridine | CHN | Lacks chlorine substituents; different reactivity. |

| 3,5-Diamino-2,6-dichloropyridine | CHClN | Amino groups at different positions; distinct properties. |

| 4-Amino-2,6-dichloropyridine | CHClN | Contains only one amino group; altered reactivity. |

The uniqueness of 2-Chloropyridine-3,4-diamine hydrochloride lies in the specific arrangement of its functional groups, which confers distinct chemical and biological properties. This makes it particularly valuable for targeted applications in both research and industry .

2-Chloropyridine-3,4-diamine hydrochloride is a halogenated pyridine derivative characterized by a chlorine substituent at the 2-position and amino groups at the 3- and 4-positions, with a hydrochloride counterion. Its systematic IUPAC name is 2-chloropyridine-3,4-diamine hydrochloride, reflecting both the substitution pattern and salt form. The molecular formula of the compound is C₅H₇Cl₂N₃, distinguishing it from its parent base, 2-chloropyridine-3,4-diamine (C₅H₆ClN₃), by the addition of hydrochloric acid.

Structural and Identifier Data

Key identifiers and structural features are summarized below:

The hydrochloride form enhances the compound’s stability and solubility in polar solvents, making it preferable for certain synthetic applications. The planar pyridine ring, combined with electron-donating amino groups and an electron-withdrawing chlorine atom, creates a polarized electronic structure that influences its reactivity.

Historical Development in Heterocyclic Chemistry

The synthesis of chloropyridine diamines emerged alongside advancements in nitration and amination techniques during the mid-20th century. Early methods for functionalizing pyridine rings relied on harsh conditions, such as the use of fuming nitric acid and phosphorus pentachloride, which limited scalability and safety. The development of 2-chloropyridine-3,4-diamine hydrochloride represents a refinement in regioselective substitution strategies, enabling precise control over the positions of chlorine and amino groups.

A pivotal shift occurred with the adoption of catalytic hydrogenation and pressure-controlled amination, as exemplified by the synthesis of 3,4-diaminopyridine derivatives described in patent literature. These methods avoided hazardous reagents like phosphorus pentachloride, aligning with industrial demands for safer processes. The introduction of hydrochloride salts further addressed challenges in isolating reactive intermediates, facilitating their use in multi-step syntheses.

Role in Contemporary Organic Synthesis

In modern organic chemistry, 2-chloropyridine-3,4-diamine hydrochloride serves as a versatile building block for pharmaceuticals, agrochemicals, and coordination complexes. Its dual amino groups act as nucleophilic sites for condensation reactions, while the chlorine atom participates in cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings.

Applications in Medicinal Chemistry

The compound’s scaffold is integral to designing kinase inhibitors and antimicrobial agents. For example, substituted pyridines bearing amino and halogen groups are precursors to drugs targeting bacterial DNA gyrase. The hydrochloride salt’s improved solubility also aids in high-throughput screening, where rapid dissolution in aqueous media is critical.

Catalytic and Material Science Uses

In catalysis, 2-chloropyridine-3,4-diamine derivatives act as ligands for transition metals. The amino groups coordinate to metals like palladium or ruthenium, modulating catalytic activity in hydrogenation or oxidation reactions. Recent studies highlight its potential in synthesizing conductive polymers, where the pyridine ring’s electron-deficient nature enhances charge transport properties.

Crystallographic Analysis and Bonding Patterns

The molecular structure of 2-chloropyridine-3,4-diamine hydrochloride comprises a pyridine ring with chlorine at position 2 and amine groups at positions 3 and 4. X-ray diffraction data for this specific hydrochloride salt remain unreported in the literature [4]. However, analogous compounds, such as 2-chloropyridine-3,4-diamine dihydrochloride (C₅H₈Cl₃N₃), exhibit monoclinic crystal systems with hydrogen-bonded networks between amine groups and chloride ions [3] [5]. The chlorine atom withdraws electron density from the pyridine ring, polarizing the C-Cl bond (bond length ~1.73 Å) and enhancing the electrophilicity of adjacent carbons [7].

Table 1: Predicted Bonding Parameters

| Bond Type | Length (Å) | Angle (°) |

|---|---|---|

| C-Cl | 1.73 | C2-C1-N: 117 |

| C-N (amine) | 1.45 | N-C3-C4: 122 |

| N-H | 1.01 | H-N-H: 107 |

Tautomeric Behavior and Resonance Structures

The compound exhibits tautomerism due to the mobility of protons on the amine groups. Two dominant tautomers are possible:

- Amino-imino tautomer: One amine group donates a proton to the adjacent nitrogen, forming an imine (-NH-) and a protonated amine (-NH₃⁺) [7].

- Diamino tautomer: Both amines remain in the -NH₂ configuration, stabilized by resonance with the pyridine ring.

Resonance structures delocalize electron density from the amine lone pairs into the aromatic system, increasing stability. The chlorine atom further directs electron withdrawal, favoring resonance forms with positive charge localization at positions 3 and 4 [3].

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Profiling

¹H NMR (DMSO-d₆, 400 MHz):

- δ 8.21 ppm (1H, d, J=5.2 Hz): Pyridine H6 proton.

- δ 7.45 ppm (1H, d, J=5.2 Hz): Pyridine H5 proton.

- δ 6.85 ppm (2H, br s): NH₂ protons at position 3.

- δ 6.72 ppm (2H, br s): NH₂ protons at position 4 [7].

¹³C NMR (DMSO-d₆, 100 MHz):

- δ 152.1 ppm: C2 (Cl-substituted).

- δ 142.3 ppm: C4 (amine-substituted).

- δ 138.9 ppm: C3 (amine-substituted).

- δ 125.6 ppm: C5 and C6 [4].

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI-MS, 70 eV) reveals key fragments:

- m/z 180.04 [M]⁺: Molecular ion.

- m/z 143.57 [M-Cl]⁺: Loss of chlorine.

- m/z 126.04 [M-Cl-NH₃]⁺: Subsequent ammonia elimination.

- m/z 99.01 [C₅H₅N₂]⁺: Pyridine ring with two nitrogens [4] [7].

Table 2: Major Mass Fragments

| m/z | Fragment Composition |

|---|---|

| 180.04 | C₅H₇Cl₂N₃ |

| 143.57 | C₅H₇ClN₃ |

| 126.04 | C₅H₄ClN₂ |

Infrared (IR) Vibrational Signatures

- 3350–3250 cm⁻¹: N-H asymmetric and symmetric stretches (amine groups).

- 1605 cm⁻¹: C=C aromatic ring vibrations.

- 1550 cm⁻¹: N-H bending (scissoring).

- 745 cm⁻¹: C-Cl stretching [3] [7].

Table 3: Key IR Absorptions

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3350 | N-H stretch (amine) |

| 1605 | C=C ring vibration |

| 745 | C-Cl stretch |

Palladium-catalyzed cross-coupling reactions represent one of the most versatile and widely employed synthetic methodologies for the preparation of 2-chloropyridine-3,4-diamine hydrochloride. These transformations offer exceptional functional group tolerance, mild reaction conditions, and high regioselectivity, making them particularly suitable for complex heterocyclic synthesis [1] [2].

The fundamental principle underlying palladium-catalyzed approaches involves the formation of carbon-nitrogen bonds through oxidative addition, transmetalation, and reductive elimination sequences. Research has demonstrated that palladium(II) acetate serves as an effective precatalyst for Suzuki cross-coupling reactions involving chloropyridine derivatives [2]. The effectiveness of these reactions is significantly enhanced through the judicious selection of phosphine ligands, with sterically hindered pyridines showing increased reactivity compared to their less substituted counterparts [3].

Contemporary investigations have revealed that microwave-assisted palladium-catalyzed cross-coupling reactions provide substantial advantages in terms of reaction efficiency and yield optimization [2]. Face-centered central composite design studies have identified optimal reaction parameters, including residence times ranging from 0.5 to 3.5 minutes, temperatures between 30 and 70 degrees Celsius, and pyrrolidine equivalents from 2 to 10 [4]. These systematic optimization approaches have consistently demonstrated that higher yields are achieved when reactions are conducted under controlled microwave irradiation compared to conventional heating methods.

Table 1: Palladium-Catalyzed Cross-Coupling Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 50-70°C | High [2] |

| Residence Time | 2-4 minutes | Moderate [2] |

| Ligand Loading | 5-10 mol% | High [3] |

| Base Equivalents | 2-3 equiv | Moderate [2] |

The choice of ligand system profoundly influences reaction outcomes. Research has established that dppf (1,1'-bis(diphenylphosphino)ferrocene) demonstrates superior performance for 3- and 4-chloropyridine substrates, while 2-chloropyridine derivatives require alternative ligand systems due to the formation of stable dimeric nickel species that are catalytically inactive [5]. This selectivity pattern has been attributed to the electronic properties of the pyridine nitrogen, which can coordinate to metal centers and influence the overall reaction pathway.

Recent advances in palladium catalyst development have focused on the integration of nitrogen-based ligands and the exploitation of intramolecular coordination effects [6]. Studies have shown that 2-quinolinecarboxyamide bearing a carbon-bromine bond at the nitrogen-aryl moiety undergoes palladium-catalyzed intramolecular carbon-hydrogen arylation with yields reaching 94% when triphenylphosphine is employed as a ligand [6].

Halogenation-Amination Sequential Reactions

Sequential halogenation-amination methodologies provide an alternative and often complementary approach to palladium-catalyzed methods for synthesizing 2-chloropyridine-3,4-diamine hydrochloride. These strategies typically involve the initial introduction of halogen functionality followed by subsequent amination reactions, allowing for precise control over substitution patterns and reaction selectivity [7] [8].

The mechanistic foundation of halogenation reactions involves radical chain processes comprising initiation, propagation, and termination steps [9] [10]. For chlorination reactions, the initiation step requires energy input through heat or light to facilitate homolytic cleavage of chlorine molecules, generating highly reactive chlorine radicals [9]. The propagation sequence involves hydrogen abstraction by chlorine radicals, followed by chlorine atom abstraction to regenerate the reactive radical species [10].

Contemporary research has demonstrated that one-pot sequential halogenation and halogenation-Suzuki cross-coupling reactions can be successfully implemented using nitrogen-halosuccinimides in fluorinated alcohols [11]. These methodologies achieve high regioselectivity under mild reaction conditions, with the versatility of the approach being demonstrated through the development of sequential processes that combine halogenation with subsequent cross-coupling transformations.

Table 2: Sequential Halogenation-Amination Reaction Conditions

| Halogenation Agent | Temperature | Solvent | Selectivity |

|---|---|---|---|

| N-Bromosuccinimide | 25-50°C | HFIP | High [11] |

| N-Chlorosuccinimide | 40-60°C | HFIP | Moderate [11] |

| Molecular Chlorine | 150-170°C | Gas Phase | Variable [12] |

The optimization of halogenation conditions requires careful consideration of multiple factors including temperature control, solvent selection, and reaction time management. Gas-phase chlorination processes have been extensively studied, with optimal conditions identified at temperatures between 150 and 170 degrees Celsius and reaction times of 3 to 5 seconds [12] [13]. The incorporation of activating agents such as ammonia has been shown to reduce activation energy requirements and improve overall conversion rates [12].

Subsequent amination steps typically employ nucleophilic substitution mechanisms, with reaction rates following the established order: primary amine greater than secondary amine greater than tertiary amine [14]. The reactivity of halide derivatives follows electronegativity patterns, with bromides and iodides demonstrating superior reactivity compared to chlorides [14]. Temperature control remains critical, with reactions typically conducted between 90 and 140 degrees Celsius under nitrogen atmosphere to prevent catalyst degradation [14].

Recent methodological advances have emphasized the development of stereoselective amination protocols [15]. Two-step chemoenzymatic methodologies have been successfully implemented for the stereoselective synthesis of allylic amines, combining laccase-catalyzed oxidation with asymmetric reductive bio-transamination [15]. These approaches have achieved excellent enantiomeric excess values ranging from 94 to greater than 99%, demonstrating the potential for high stereochemical control in amination processes.

Solvent System Optimization in Diastereomeric Control

Solvent selection plays a crucial role in controlling diastereoselectivity during the synthesis of 2-chloropyridine-3,4-diamine hydrochloride, particularly when multiple stereogenic centers are present or when specific stereochemical outcomes are desired. The influence of solvent on diastereomeric ratios has been extensively documented, with profound effects observed across various reaction types [16] [17].

The fundamental principle underlying solvent effects on diastereoselectivity involves the differential stabilization of competing transition states through specific solvation interactions [18]. Polar solvents such as dimethylformamide and dimethyl sulfoxide can disrupt aggregation states of reactive intermediates, leading to significant changes in stereochemical outcomes [18]. Conversely, non-polar solvents tend to favor aggregated species and can promote alternative reaction pathways.

Systematic studies have revealed that solvent-driven stereochemical switching can be achieved through careful selection of reaction media [16] [19]. Research has demonstrated that acetonitrile favors the formation of one diastereomer with a ratio of 3.8:1, while nitromethane promotes the opposite stereochemical configuration with a ratio of 1:6 [16]. This remarkable solvent dependency has been attributed to differential solvation of metal coordination complexes and the entropic versus enthalpic contributions to stereochemical control.

Table 3: Solvent Effects on Diastereomeric Ratios

| Solvent | Diastereomeric Ratio | Temperature Effect | Mechanism |

|---|---|---|---|

| Acetonitrile | 3.8:1 | Minimal | Enthalpic Control [16] |

| Nitromethane | 1:6 | Moderate | Entropic Control [16] |

| Mixed Systems | Variable | Significant | Equilibrium Shift [16] |

Temperature-dependent measurements according to modified Eyring equations have provided insights into the relative contributions of enthalpy and entropy to stereochemical control [17]. These studies have demonstrated that entropic contributions often play a paramount role in directing facial diastereoselectivity, with inversion temperatures observed at specific values that correlate with solvent melting points [17].

The rational selection of solvent systems for diastereomeric resolution has been systematized through mathematical modeling approaches [20]. These models incorporate solubility measurements of enantiopure diastereomer salts and predict optimal resolution conditions based on thermodynamic parameters [20]. Solubility ratios greater than 5 have been identified as necessary for efficient resolution processes, with the recommendation that diastereomeric resolutions be performed either at molar ratios below 0.5 or above 1.5 [20].

Practical implementation of solvent optimization strategies requires consideration of multiple factors including reaction kinetics, product stability, and purification requirements. Continuous flow processes have shown particular promise for solvent screening applications, allowing rapid evaluation of multiple solvent systems under controlled conditions [21]. Machine learning-driven optimization approaches have identified key parameters including solvent asymmetry profiles and their correlation with reaction outcomes [21].

Green Chemistry Alternatives for Sustainable Production

The development of environmentally sustainable synthetic methodologies for 2-chloropyridine-3,4-diamine hydrochloride production has become increasingly important in contemporary chemical research. Green chemistry principles provide a comprehensive framework for designing synthetic processes that minimize environmental impact while maintaining high efficiency and selectivity [22] [23].

The fundamental principles of green chemistry emphasize waste prevention, atom economy maximization, and the use of less hazardous chemical syntheses [22]. Modern approaches to sustainable synthesis focus on the implementation of catalytic processes that avoid stoichiometric reagents, the utilization of renewable feedstocks, and the development of energy-efficient reaction conditions [23] [24].

Biocatalytic methodologies represent a particularly promising avenue for sustainable synthesis [23] [25]. Research has demonstrated that biological enzymes can catalyze reactions under mild conditions with high selectivity and minimal environmental impact [23]. The use of plant extracts, fungi, yeasts, bacteria, and viruses as biocatalysts has been extensively explored, offering non-toxic alternatives to traditional chemical catalysts [24].

Table 4: Green Chemistry Metrics for Sustainable Synthesis

| Metric | Conventional Method | Green Alternative | Improvement Factor |

|---|---|---|---|

| E-Factor | 25-100 | 5-15 | 5-7x reduction [24] |

| Atom Economy | 40-60% | 70-90% | 1.5-2x improvement [24] |

| Energy Consumption | High | Low | 3-5x reduction [23] |

| Waste Generation | Significant | Minimal | 10x reduction [25] |

Supercritical fluid technologies have emerged as powerful tools for green synthesis applications [24]. Supercritical carbon dioxide and water provide non-flammable, non-toxic, and environmentally friendly alternatives to conventional organic solvents [24]. These technologies offer advantages including solvent-free media, simplified purification procedures, high yields, absence of wastewater generation, and elimination of secondary pollution [24].

Contemporary research has focused on the development of sustainable catalyst systems based on abundant metals such as iron, cobalt, nickel, and manganese [26] [25]. A significant advance has been reported in the synthesis of organic molecules using sodium and iron as catalysts, representing a more environmentally friendly alternative to expensive and rare metals such as palladium [26]. This methodology has demonstrated the potential for fundamental changes in pharmaceutical and fine chemical production processes.

Mechanosynthesis and microwave-assisted processes have been identified as key green chemistry techniques [24]. These physical methods avoid the use of hazardous solvents, prevent pollution, and accelerate synthesis processes while maintaining high product quality [24]. Ball milling techniques, in combination with natural precursors, have shown particular promise for the greener synthesis of complex organic compounds [24].

Process intensification through continuous flow methodologies offers additional advantages for sustainable production [21]. These approaches enable precise control of reaction parameters, reduced reaction times, and improved safety profiles compared to traditional batch processes [21]. The integration of real-time monitoring and automated optimization systems further enhances the sustainability and efficiency of synthetic processes [21].